N-Boc-S-benzyl-L-cysteine Methyl Ester
Description
Contextualization within Amino Acid and Peptide Chemistry Research
Amino acids are the fundamental units that constitute proteins, and cysteine holds a unique position among them due to its thiol (-SH) side chain. This functional group is highly reactive and can form disulfide bonds, which are crucial for stabilizing the three-dimensional structures of many peptides and proteins. bachem.com The field of peptide chemistry focuses on synthesizing peptides and proteins by forming amide (peptide) bonds between amino acids in a specific sequence. libretexts.org
To achieve the controlled, stepwise synthesis of a desired peptide, chemists must prevent the various reactive functional groups of the amino acids from undergoing unwanted reactions. peptide.com This is accomplished by using "protecting groups" that temporarily block these sites. peptide.comrsc.org N-Boc-S-benzyl-L-cysteine Methyl Ester is a prime example of a fully protected amino acid derivative, designed to be seamlessly incorporated into a growing peptide chain under controlled laboratory conditions. peptide.com
Significance as a Protected Cysteine Derivative in Organic Synthesis
The specific combination of protecting groups in this compound gives it significant utility in organic synthesis, especially in the context of solid-phase peptide synthesis (SPPS). peptide.compeptide.com The reactivity of cysteine's thiol group necessitates its protection during synthesis to prevent side reactions, such as oxidation into a disulfide bond. rsc.orgpeptide.com
The protecting groups serve distinct but complementary roles:
N-Boc (tert-butyloxycarbonyl) Group : This group protects the alpha-amino group. It is widely used in the "Boc/Bzl" protection strategy for SPPS. peptide.compeptide.com A key advantage of the Boc group is that it is stable under many reaction conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA). libretexts.orgpeptide.com
S-Benzyl (Bzl) Group : The benzyl (B1604629) group offers robust protection for the sulfur atom of the cysteine side chain. peptide.com It is stable to the mildly acidic conditions used to remove the N-Boc group, ensuring the thiol remains protected throughout the peptide chain assembly. peptide.com This type of "orthogonal" stability is critical for complex syntheses. rsc.org
Methyl Ester : This group protects the carboxylic acid function. Esters are common protecting groups for the C-terminus of an amino acid. libretexts.org In certain synthetic strategies, such as solution-phase synthesis, this protection prevents the carboxylic acid from reacting out of turn. sigmaaldrich.com
| Protecting Group | Target Functional Group | Key Features |
| Boc | α-Amino Group | Acid-labile; commonly used in SPPS. peptide.compeptide.com |
| Benzyl | Thiol (Sulfur) Group | Stable to mild acid; provides robust protection. peptide.com |
| Methyl Ester | Carboxylic Acid Group | Standard protection for the C-terminus. libretexts.org |
Overview of Core Research Domains and Foundational Applications
The primary research domain for this compound is synthetic peptide chemistry. sigmaaldrich.comnih.gov Its structure makes it an ideal building block for the synthesis of peptides containing cysteine residues. bachem.comnih.gov The robust S-benzyl protection allows for the assembly of long peptide chains without the risk of premature disulfide formation or other side reactions involving the thiol group. peptide.com
Foundational applications include:
Solid-Phase Peptide Synthesis (SPPS) : It is a key reagent in the Boc/Bzl SPPS strategy, where peptides are built step-by-step on a solid resin support. peptide.com
Solution-Phase Peptide Synthesis : The compound is also utilized in traditional solution-phase methods for creating shorter peptides or peptide fragments. sigmaaldrich.com
Synthesis of Complex Peptides : It is particularly valuable in the synthesis of peptides that contain multiple cysteine residues. The S-benzyl group can be removed at a later stage, allowing for controlled and regioselective formation of disulfide bridges, which is essential for the correct folding and biological activity of the final peptide. bachem.comsigmaaldrich.com
Preparation of Biologically Active Molecules : Beyond standard peptides, this derivative is used to synthesize various biologically active compounds and pharmaceutical intermediates where a protected cysteine unit is required. google.com For instance, S-aryl cysteine derivatives are used to study metabolic pathways. google.com
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSUGVJXKJTBL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Innovations for N Boc S Benzyl L Cysteine Methyl Ester and Its Analogs
Strategies for Amine and Thiol Protection in Cysteine Derivatives
The trifunctional nature of cysteine, with its amine, thiol, and carboxylic acid groups, necessitates a robust protection strategy to ensure selective reactions and prevent unwanted side reactions during peptide synthesis.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. total-synthesis.comnih.gov Its popularity stems from its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions, which are orthogonal to the deprotection conditions for many other protecting groups. total-synthesis.commasterorganicchemistry.com
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). tandfonline.com The reaction mechanism involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.comcommonorganicchemistry.com This leads to the formation of a carbamate (B1207046) and the release of tert-butyl carbonate, which subsequently decomposes to tert-butanol and carbon dioxide. commonorganicchemistry.com The reaction is often carried out in the presence of a base, such as sodium hydroxide or triethylamine, although it can also proceed without a base. total-synthesis.comcommonorganicchemistry.com
The Boc group is stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it compatible with a wide range of synthetic transformations. total-synthesis.com Its removal is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid in methanol. wikipedia.org
Table 1: Common Reagents for N-Boc Protection
| Reagent | Conditions | Notes |
|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Aqueous or anhydrous conditions, often with a base (e.g., NaOH, TEA) | Most widely used reagent. tandfonline.com |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Mild basic conditions |
The thiol group of cysteine is highly reactive and prone to oxidation to form disulfide bonds. peptide.com Therefore, its protection is crucial during peptide synthesis. The benzyl (B1604629) (Bzl) group is a classic and effective protecting group for the cysteine thiol. peptide.comresearchgate.net
S-benzylation is typically achieved by treating cysteine with benzyl chloride or benzyl bromide in the presence of a base. This reaction proceeds via an Sₙ2 mechanism where the thiolate anion acts as a nucleophile, displacing the halide from the benzyl group.
The S-benzyl group is stable to the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection, providing orthogonality in peptide synthesis strategies. peptide.com Removal of the S-benzyl group is commonly accomplished by sodium in liquid ammonia or by HF cleavage. peptide.com
Table 2: Common Reagents for S-Benzyl Protection
| Reagent | Conditions | Notes |
|---|---|---|
| Benzyl chloride (BnCl) or Benzyl bromide (BnBr) | Basic conditions |
Esterification of the carboxylic acid group of cysteine is often performed to prevent its participation in unwanted side reactions during peptide coupling and to improve the solubility of the amino acid derivative. Methyl esters are a common choice for this purpose.
A straightforward method for the esterification of N-protected amino acids is the Fischer-Speier esterification, which involves reacting the amino acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. acs.org Another common method involves the use of thionyl chloride in methanol. mdpi.com
For N-protected amino acids, esterification can also be achieved using reagents like diazomethane or by activating the carboxylic acid with a carbodiimide followed by reaction with methanol. acs.org The choice of esterification method depends on the compatibility with the other protecting groups present in the molecule.
Table 3: Common Methods for Methyl Esterification
| Method | Reagents | Conditions |
|---|---|---|
| Fischer-Speier Esterification | Methanol, HCl or H₂SO₄ | Acid-catalyzed |
| Thionyl Chloride Method | Methanol, SOCl₂ |
Advanced Synthetic Routes to N-Boc-S-benzyl-L-cysteine Methyl Ester
The synthesis of this compound can be approached through various routes, starting from L-cysteine or its derivatives. The key is to control the sequence of protection and esterification steps to achieve the desired product with high yield and purity.
A common strategy involves the initial protection of the thiol group of L-cysteine, followed by the protection of the amine group, and finally, esterification of the carboxylic acid.
For instance, L-cysteine can first be S-benzylated using benzyl chloride in a basic medium. The resulting S-benzyl-L-cysteine can then be reacted with di-tert-butyl dicarbonate to introduce the N-Boc group. The final step is the esterification of the carboxylic acid of N-Boc-S-benzyl-L-cysteine with methanol under acidic conditions to yield the target methyl ester.
Alternatively, one could start with L-cysteine methyl ester hydrochloride. orgsyn.org In this case, the thiol and amine groups would be protected sequentially.
The order of the protection and esterification steps can be varied to optimize the synthesis. For example, it is possible to first protect the amine group of L-cysteine with the Boc group, and then simultaneously protect the thiol group and esterify the carboxylic acid. However, this approach can sometimes lead to a mixture of products and may require more stringent control of reaction conditions.
A more controlled approach involves a stepwise process. For example, N-Boc-L-cysteine can be prepared first, followed by S-benzylation, and then methyl esterification. This stepwise approach generally offers better control over the reaction and facilitates the purification of intermediates.
Stereochemical Control and Enantioselective Synthesis Considerations
The synthesis of this compound and its analogs demands rigorous control over stereochemistry to ensure the final product possesses the desired biological activity and purity. The primary stereocenter, located at the α-carbon (C2) of the cysteine backbone, must be maintained in the L-configuration, as is common for naturally occurring amino acids. A significant challenge in peptide synthesis and the preparation of protected amino acids is the risk of racemization, particularly when the carboxyl group is activated for coupling reactions.
Several methodologies are employed to evaluate and mitigate racemization. The Anderson test and the highly sensitive Young test are standard procedures to quantify the degree of racemization during peptide coupling. For instance, in syntheses utilizing push-pull acetylene reagents, the level of racemate formation was found to be as low as 5% even under the stringent conditions of the Young test, which is comparable to the racemization-resistant azide procedure orgsyn.org. This indicates that careful selection of coupling reagents is paramount for preserving stereochemical integrity.
For the synthesis of analogs, enantioselective strategies are crucial for establishing new stereocenters with high fidelity. These strategies can involve:
Chiral Catalysis: The use of chiral palladium catalysts, often derived from ligands like phosphinooxazolines (PHOX), has been successful in achieving high yields and enantioselectivity in reactions such as decarboxylative asymmetric allylic alkylations to form α,α-disubstituted amino acids nih.gov.
Substrate-Controlled Diastereoselective Reactions: The inherent chirality of the starting material, such as L-proline or L-pyroglutamic acid, can direct the stereochemical outcome of subsequent transformations. For example, the hydroxylation of the lithium enolate of an N-Boc-pyroglutamate derivative using a Davis oxaziridine proceeds with high stereospecificity. The bulky protecting and ester groups sterically hinder one face of the enolate, forcing the electrophile to attack from the opposite face, resulting in a single diastereomer beilstein-journals.org. Similarly, sterically directed or hydroxy-directed hydrogenations of pyrroline intermediates can afford substituted proline analogs with high diastereomeric excess researchgate.net.
Kinetic Resolution: In some synthetic routes, enzymatic or chemical kinetic resolution can be used to separate a racemic mixture, affording the desired enantiomer in high purity.
The enantiomeric purity of the final products is often determined using chiral chromatography techniques, such as Supercritical Fluid Chromatography (SFC) on a chiral column, or by NMR analysis of diastereomeric derivatives orgsyn.org. For example, the diastereomeric ratio of a synthesized olefin was determined to be greater than 99:1 by observing the methyl ester singlets in the ¹H NMR spectrum after reaction with a chiral auxiliary, confirming the high enantiomeric purity of the product orgsyn.org.
Table 1: Racemization Test Results for a Peptide Coupling Method This table illustrates the degree of racemization observed during a peptide coupling reaction using the Young Test with different solvents, a critical consideration for maintaining stereochemical purity.
| Solvent | Racemate (%) |
| Dichloromethane | 5% |
| Dimethylformamide | 12% |
| Data sourced from Organic Syntheses Procedure orgsyn.org. |
Optimization of Reaction Conditions and Synthetic Efficiency
Optimizing reaction conditions is essential for developing synthetic routes that are not only high-yielding but also efficient, scalable, and practical for large-scale production. Key parameters that are systematically varied include solvents, bases, temperature, reaction time, and catalysts.
A common strategy involves a multi-variable screening process. For instance, in the development of a Wittig-type reaction for the synthesis of β³-amino acid precursors, various solvents and bases were tested to maximize the product yield. Aprotic solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2) initially resulted in slow reactions and low yields nih.gov. A systematic optimization revealed that a protic solvent, isopropanol (i-PrOH), in combination with an inorganic base, potassium carbonate (K2CO3), at room temperature provided the highest yield nih.gov. This highlights that optimal conditions are not always intuitive and require empirical investigation.
Further improvements in efficiency can be achieved by:
Minimizing Purification Steps: Developing reactions that yield clean products reduces the need for extensive and often time-consuming chromatographic purification. For peptide syntheses using certain push-pull acetylenes, the piperazine by-product can be conveniently removed by a simple acidic water extraction, streamlining the workup process orgsyn.org.
Scalability: Conditions optimized on a small scale must be robust enough for multigram or kilogram production. It was noted in one study that scaling up a reaction from 1 mmol to a 20 g scale resulted in only a slight decrease in yield, demonstrating the practicality of the optimized method nih.gov.
Time Efficiency: An efficient synthesis should deliver a significant amount of the target compound in a short timeframe. A well-optimized, multi-step sequence was able to produce over 1 gram of a chiral N-Boc-β³-amino acid methyl ester from the corresponding α-amino acid within three days nih.gov.
Table 2: Optimization of a Wittig-Type Reaction for an N-Boc-Amino Aldehyde This table details the systematic optimization of reaction conditions for a key synthetic step, demonstrating the impact of solvent and base selection on product yield.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | THF | 25 | 12 | 35 |
| 2 | K2CO3 | CH2Cl2 | 25 | 12 | 40 |
| 3 | K2CO3 | MeCN | 25 | 12 | 45 |
| 4 | Cs2CO3 | i-PrOH | 25 | 5 | 70 |
| 5 | DBU | i-PrOH | 25 | 5 | 65 |
| 6 | K2CO3 | i-PrOH | 0 | 8 | 62 |
| 7 | K2CO3 | i-PrOH | 25 | 5 | 81 |
| 8 | K2CO3 | i-PrOH | 40 | 3 | 75 |
| 9 | K2CO3 (20g scale) | i-PrOH | 25 | 5 | 72 |
| Data adapted from a study on the synthesis of N-Boc-β³-amino acid methyl esters nih.gov. |
Advanced Applications in Peptide and Bioconjugation Chemistry Research
Role as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)
Integration into the Boc/Benzyl (B1604629) Strategy for Complex Peptide Assembly
The Boc/benzyl strategy is a classical and effective method for the synthesis of complex peptides. seplite.com N-Boc-S-benzyl-L-cysteine methyl ester seamlessly integrates into this strategy. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is selectively removed using trifluoroacetic acid (TFA), while the benzyl group protecting the cysteine's thiol side-chain remains intact. peptide.comchempep.com This orthogonality allows for the stepwise addition of amino acids to build the peptide sequence without unwanted side reactions involving the cysteine residue.
The stability of the S-benzyl group under the repetitive TFA deprotection steps is a key advantage, preventing premature deprotection and potential side reactions such as disulfide bond formation during chain assembly. This is particularly critical when synthesizing complex peptides with multiple cysteine residues where controlled disulfide bridging is required in later steps. The robust nature of the benzyl protection ensures that the thiol group is only exposed under specific, harsher cleavage conditions, typically involving strong acids like hydrogen fluoride (HF). peptide.comresearchgate.net
| Protecting Group | Chemical Structure | Role in Boc/Benzyl Strategy | Cleavage Conditions |
| tert-Butoxycarbonyl (Boc) | -(C=O)OC(CH₃)₃ | Temporary protection of the α-amino group | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) peptide.comchempep.com |
| Benzyl (Bzl) | -CH₂C₆H₅ | Semi-permanent protection of the cysteine thiol side-chain | Strong acids such as Hydrogen Fluoride (HF) peptide.com |
Targeted Deprotection Strategies for Cysteine Residues in Peptides
The removal of the S-benzyl group from the cysteine residue is a critical final step in peptide synthesis. This deprotection is typically achieved using strong acids, most commonly hydrogen fluoride (HF). researchgate.net The conditions for this cleavage must be carefully optimized to ensure complete removal of the protecting group without degrading the newly synthesized peptide.
Research has shown that the efficiency of S-benzyl deprotection with HF is dependent on the acidity and the scavengers used. researchgate.net Under "high HF" conditions (typically 90% HF), the recovery of the free cysteine thiol can be significantly improved by using a combination of scavengers like p-cresol and p-thiocresol. researchgate.net These scavengers help to trap the reactive benzyl cations that are generated during cleavage, preventing them from reacting with sensitive amino acid residues like tryptophan and methionine.
| Deprotection Reagent | Scavengers | Conditions | Outcome |
| High HF (90%) | Anisole (conventional) | 0°C, 1 h | ~79% recovery of cysteine researchgate.net |
| High HF (90%) | p-cresol and p-thiocresol | 0°C, 1 h | Nearly quantitative recovery of cysteine thiol researchgate.net |
In syntheses aiming for multiple disulfide bonds, the high stability of the S-benzyl group allows for orthogonal deprotection schemes. More labile thiol protecting groups, such as S-trityl (Trt) or S-acetamidomethyl (Acm), can be selectively removed to form the first disulfide bond(s), while the S-benzyl group remains in place. The S-benzyl group is then cleaved in a subsequent step under harsher conditions to form the final disulfide bridge.
Utilization in Solution-Phase Peptide Synthesis
While solid-phase peptide synthesis (SPPS) is a dominant technique, solution-phase peptide synthesis (LPPS) remains a valuable method, particularly for large-scale production of smaller peptides. bachem.com In this approach, the peptide is synthesized in a stepwise manner in a homogeneous solution. This compound is also a key reagent in this methodology.
In solution-phase synthesis, the methyl ester at the C-terminus of the molecule provides protection for the carboxyl group, preventing it from reacting during the coupling of the subsequent amino acid. The Boc and benzyl groups serve the same protective functions as in SPPS, for the α-amino and thiol groups, respectively. After the coupling of one amino acid, the Boc group is removed, and the next protected amino acid is introduced. The process is repeated until the desired peptide sequence is achieved. The use of active esters, such as N-hydroxysuccinimide (NHS) esters, is a common strategy to facilitate the formation of the peptide bond in solution. bachem.com
Engineering of Cysteine-Containing Peptides for Specific Research Objectives
The incorporation of cysteine residues into peptides is of significant interest due to the unique chemical properties of the thiol side chain. This allows for the engineering of peptides with specific structural and functional characteristics. This compound is an essential starting material for creating these engineered peptides.
Research into Disulfide Bond Formation and Native Chemical Ligation
Disulfide bonds are crucial for the structural integrity and biological activity of many peptides and proteins. researchgate.netnih.gov They form through the oxidation of two cysteine thiol groups. The controlled formation of specific disulfide bridges in synthetic peptides containing multiple cysteines is a significant challenge. By using this compound in combination with other cysteine derivatives bearing orthogonally protected thiol groups, researchers can direct the formation of disulfide bonds in a specific order.
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. It involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov The product of this reaction is a single, larger peptide with a native peptide bond at the ligation site. The synthesis of the N-terminal cysteine-containing peptide fragment often utilizes this compound, with the S-benzyl group being removed prior to the ligation reaction.
Site-Specific Modification and Derivatization of Peptide Scaffolds
The thiol group of cysteine is a highly reactive nucleophile, making it an ideal target for site-specific modification of peptides. researchgate.netnih.gov After the peptide has been assembled and the S-benzyl group has been removed to reveal the free thiol, this functional group can be selectively targeted with a variety of reagents. This allows for the attachment of fluorescent labels, biotin (B1667282) tags, polyethylene glycol (PEG) chains, or other molecules to the peptide scaffold. peptide.com Such modifications are invaluable for a wide range of research applications, including studying protein-protein interactions, developing diagnostic tools, and improving the pharmacokinetic properties of therapeutic peptides. The stability of the S-benzyl group throughout the synthesis ensures that the thiol is available for modification at the desired stage. researchgate.net
Contribution to Synthetic Protein Development and Semisynthesis
The precise control over chemical reactions afforded by this compound is paramount in the construction of synthetic proteins and in the chemical modification of protein fragments, a process known as semisynthesis. These approaches are indispensable for creating proteins with novel functions, for studying the intricacies of protein structure and function, and for developing new therapeutic agents.
The strategic placement of protecting groups on this compound is central to its utility. The N-Boc group provides robust protection for the amino terminus of the cysteine residue during peptide chain elongation in solid-phase peptide synthesis (SPPS). This protection is stable under the coupling conditions but can be readily removed with mild acid treatment, allowing for the sequential addition of subsequent amino acids.
The S-benzyl group offers stable protection for the highly reactive thiol side chain of cysteine. This is crucial to prevent unwanted side reactions, such as oxidation to form disulfide bonds, during the synthesis process. The benzyl group is typically removed in the final steps of the synthesis using strong acid conditions, such as with hydrogen fluoride (HF), a common procedure in the Boc/Bzl protection strategy.
The methyl ester at the C-terminus provides a stable protecting group for the carboxyl end of the amino acid. In some synthetic strategies, particularly those involving the synthesis of peptide fragments for subsequent ligation, the methyl ester can be advantageous. Research has shown that the use of methyl esters can enhance the incorporation of unnatural amino acids into proteins.
The primary application of this compound in this context is as a key component in Solid-Phase Peptide Synthesis (SPPS) , particularly employing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy . This classical approach is well-suited for the synthesis of long or complex peptide sequences. In SPPS, the peptide is assembled step-by-step while anchored to a solid resin support. The use of Boc-protected amino acids, including this compound, is a cornerstone of this methodology.
A critical technique in the synthesis of large proteins is Native Chemical Ligation (NCL) . This powerful method allows for the joining of two unprotected peptide fragments in solution. One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine. While this compound itself is not directly used in the ligation step, it is instrumental in the synthesis of the peptide fragments that will be used in NCL. For instance, it can be incorporated into a peptide chain during SPPS. Subsequent chemical modifications can then convert the C-terminal methyl ester to the necessary thioester, or deprotection of the N- and S-protecting groups can reveal the N-terminal cysteine required for ligation.
The semisynthesis of proteins often involves the chemical modification of a protein fragment that has been produced recombinantly. This compound can be used to synthesize a specific peptide segment containing desired modifications, which is then ligated to the recombinantly expressed protein fragment. This approach allows for the site-specific incorporation of non-natural amino acids, fluorescent probes, or other functionalities into large proteins, which would be difficult or impossible to achieve through recombinant expression alone.
Derivatization Chemistry and Analytical Methodologies in Research
Utilization as a Chiral Derivatizing Agent for Enantiomeric Resolution
The potential of N-Boc-S-benzyl-L-cysteine methyl ester as a chiral derivatizing agent lies in its own chirality, which can be transferred to a racemic analyte upon reaction, forming diastereomers. However, specific studies demonstrating this application for the target compound are not readily found in the public domain.
Formation of Diastereomeric Adducts for Chromatographic Separation (e.g., HPLC)
Theoretically, the primary amine group of this compound, after deprotection of the Boc group, or the carboxylic acid methyl ester group could be reacted with a suitable functional group on a chiral analyte to form diastereomeric adducts. For instance, the deprotected amine could react with isothiocyanates, while the ester could potentially be used in transesterification reactions. These newly formed diastereomers would exhibit different retention times in a high-performance liquid chromatography (HPLC) system, allowing for their separation.
While this is a common strategy in chiral analysis, no specific examples or protocols involving this compound have been identified in the reviewed literature.
Application in the Determination of Enantiomeric Purity of Chiral Analytes (e.g., amino acids, isothiocyanates)
The determination of enantiomeric purity is a critical aspect of pharmaceutical and chemical research. Chiral derivatization is a key technique for this purpose. Research on related compounds, such as N-acetyl-L-cysteine, has shown successful derivatization of isothiocyanates, enabling their analysis. Similarly, N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) has been used in conjunction with o-phthalaldehyde (B127526) (OPA) for the HPLC determination of amino acid enantiomers. chemicalbook.comscbt.com These studies highlight the potential utility of N-protected cysteine derivatives in this field.
However, specific research demonstrating the application of this compound for determining the enantiomeric purity of amino acids or isothiocyanates is not available in the public research landscape.
Pre-Column Derivatization Techniques in High-Performance Liquid Chromatography (HPLC)
Pre-column derivatization is a widely used technique in HPLC to improve the chromatographic properties and detectability of analytes. The process involves reacting the analyte with a derivatizing agent before its introduction into the HPLC column. This is particularly useful for compounds that lack a chromophore for UV detection or are difficult to separate in their native form.
In the context of chiral separations, pre-column derivatization with a chiral reagent converts enantiomers into diastereomers, which can then be separated on a standard achiral column. This "indirect" method of chiral separation is often more cost-effective and versatile than "direct" methods that rely on expensive chiral stationary phases.
While the principles of pre-column derivatization are well-established, specific protocols and research findings detailing the use of this compound as a pre-column derivatizing agent for HPLC analysis are not documented in the available literature.
Advanced Spectroscopic Characterization of Derivatized Research Products (e.g., NMR, MS)
The characterization of derivatized products is crucial to confirm the successful formation of the desired adducts and to elucidate their structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for this purpose.
For diastereomers formed from a chiral derivatizing agent, NMR spectroscopy can be particularly informative. The diastereotopic environments of the protons and carbons in the adducts can lead to distinct chemical shifts and coupling constants for each diastereomer, allowing for their differentiation and quantification. Mass spectrometry provides information on the molecular weight of the derivatized products, confirming the addition of the derivatizing agent to the analyte.
While NMR and MS data are available for N-Boc-S-benzyl-L-cysteine itself and its close analogs, there is a lack of published spectroscopic data for diastereomeric adducts formed from the reaction of this compound with chiral analytes.
Emerging Research Areas and Future Directions
Applications in Bioconjugation and Biointerface Engineering Research
Bioconjugation, the covalent linking of a biomolecule with another molecule, is a cornerstone of modern chemical biology, enabling the creation of therapeutic agents, diagnostic probes, and tools for studying biological processes. nih.govrsc.org Cysteine is a favored target for site-specific modification in proteins due to the unique nucleophilicity of its thiol side chain. nih.gov
N-Boc-S-benzyl-L-cysteine methyl ester serves as a key precursor in the synthesis of reagents for these processes. In a typical workflow, the benzyl (B1604629) protecting group on the thiol is removed to liberate the highly reactive sulfhydryl group. This deprotected cysteine derivative can then be conjugated to a molecule of interest. Research has demonstrated that protected cysteine, such as N-Boc-Cys-OMe, can react rapidly and efficiently with electrophiles like activated carbonylacrylates via a thiol-Michael addition. nih.gov Such reactions can achieve near-quantitative yields in minutes, highlighting the efficiency of using these building blocks for creating thioether conjugates. nih.gov
In biointerface engineering, which involves modifying surfaces to control biological interactions, cysteine-based molecules are used to immobilize proteins or peptides onto substrates. The controlled deprotection of this compound allows it to be incorporated into surface coatings or linkers, providing a reactive handle for the site-specific attachment of biomolecules.
Role in the Design and Synthesis of Advanced Organic Scaffolds
The trifunctional and stereochemically defined nature of this compound makes it an invaluable building block for constructing complex, three-dimensional organic scaffolds. The differential stability of the Boc, methyl ester, and benzyl protecting groups allows chemists to selectively unmask and react each functional group, enabling the stepwise assembly of intricate molecular architectures.
Detailed research findings have shown the utility of related S-benzyl cysteine derivatives in various synthetic applications:
Peptide Nucleic Acids (PNAs): A related compound, S-p-methoxybenzyl cysteine methyl ester hydrochloride, has been used as a starting material to synthesize thiol-modified PNA monomers. redalyc.org This demonstrates how the cysteine backbone can be integrated into non-natural biopolymers.
Organometallic Complexes: S-benzyl-L-cysteine and its N-Boc protected variant are used as ligands in coordination chemistry. researchgate.net They can react with metal dimers, such as those of iridium and ruthenium, to form well-defined cationic and neutral complexes where the amino acid acts as a bidentate or tridentate chelating agent. researchgate.net These structures are foundational for developing new catalysts and metallodrugs.
The established synthetic pathways to produce this compound, for instance from Di-tert-butyl dicarbonate (B1257347) and S-benzyl-L-cysteine methyl ester, ensure its availability as a reliable component for multistep organic synthesis. chemicalbook.com
Development of Novel Cysteine-Based Reagents for Chemical Biology
The core structure of this compound provides a versatile platform for creating novel reagents for chemical biology. By strategically modifying this precursor, researchers can develop tools with tailored reactivity and functionality for probing biological systems.
The development pipeline for such reagents often involves:
Selective Deprotection: Removing one of the protecting groups (e.g., the S-benzyl group) to reveal a reactive handle.
Functionalization: Attaching a functional moiety, such as a fluorophore, a biotin (B1667282) tag, or a cross-linker, to the newly exposed group.
Final Modification: Further synthetic steps to produce the final reagent.
This approach has led to a wide array of cysteine-based tools. For example, research into cysteine-specific labeling has produced reagents like benzyl-fluorescein isothiocyanate, which was developed to specifically label free cysteines on proteins and antibodies. rsc.org While not directly synthesized from the title compound, this work highlights the importance of the benzyl-cysteine motif in designing selective probes. Furthermore, the synthesis of various S-aryl-cysteine derivatives, such as N-CBZ-S-phenyl-L-cysteine methyl ester, showcases the broader effort to create a diverse toolkit of cysteine-based reagents for applications like peptide synthesis and drug development. google.com
Interdisciplinary Research with Supramolecular Chemistry and Material Science
A burgeoning area of research involves leveraging the self-assembly properties of amino acid derivatives to create functional nanomaterials. beilstein-journals.org While this compound is primarily a synthetic intermediate, its core structure—S-benzyl-L-cysteine—is directly implicated in the formation of such materials.
Recent studies have explored the self-assembly of cyclic dipeptides (CDPs) containing S-benzyl-L-cysteine. nih.gov Key findings from this research include:
Hydrogel Formation: These S-benzyl-L-cysteine-based CDPs were found to self-assemble in a methanol-water solvent system, leading to the formation of hydrogels. nih.gov
Influence of Molecular Structure: The hydrophobic nature of the benzyl side chain, in concert with intermolecular hydrogen bonding, was identified as a critical factor driving the gelation process. nih.gov
Nanostructure and Application: The resulting hydrogels consist of nanofibrillar networks rich in β-sheet structures. These materials have shown practical utility in environmental applications, such as removing harmful organic dyes from contaminated water. nih.gov
This research demonstrates that derivatives of S-benzyl-L-cysteine can serve as powerful building blocks for "bottom-up" nanotechnology. The ability to form ordered, functional materials like hydrogels opens up possibilities in drug delivery, tissue engineering, and environmental remediation, placing precursors like this compound at the intersection of organic synthesis and material science.
Q & A
Q. Basic
- 1H/13C NMR : Confirm the presence of tert-butoxy (Boc) protons (δ 1.2–1.4 ppm) and methyl ester protons (δ 3.6–3.8 ppm). The benzyl group shows aromatic protons at δ 7.2–7.4 ppm .
- HRMS : Verify the molecular ion peak at m/z 311.40 (C₁₅H₂₁NO₄S) and fragmentation patterns consistent with Boc and benzyl groups .
- IR Spectroscopy : Identify carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for Boc carbamate) .
How can researchers address the air sensitivity and stability challenges of this compound during experimental procedures?
Q. Advanced
- Storage : Maintain under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the benzyl thioether and Boc groups .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and degas solutions via freeze-pump-thaw cycles. Avoid prolonged exposure to light or moisture .
- Stability Monitoring : Regular TLC or HPLC analysis detects decomposition products (e.g., free cysteine or Boc-deprotected derivatives) .
What role does this compound play in the synthesis of peptide-based pharmaceuticals, and how are coupling reactions optimized?
Advanced
This compound serves as a protected cysteine intermediate in solid-phase peptide synthesis (SPPS):
- Coupling : Activate the carboxyl group using HOBt/EDCI or OxymaPure/DIC in DMF. Reaction completion is monitored via Kaiser test .
- Deprotection : Remove the Boc group with TFA/DCM (1:1) and the benzyl group via hydrogenolysis (H₂/Pd-C) .
- Optimization : Adjust coupling reagent ratios (1.5–2.0 equivalents) and reaction time (2–4 hours) to achieve >95% coupling efficiency .
How should experimental parameters (e.g., solvent choice, temperature, catalyst) be systematically optimized for synthesizing derivatives of this compound?
Methodological
Adopt the Taguchi experimental design to evaluate parameter impacts:
- Factors : Solvent polarity (THF vs. DMF), temperature (0°C vs. RT), catalyst (EDCI vs. HATU), and molar ratios (1:1 to 1:3).
- Orthogonal Array : Use an L9 array to test combinations efficiently, reducing trials from 81 to 9 .
- Analysis : Calculate signal-to-noise (S/N) ratios to prioritize factors (e.g., solvent polarity contributes 77.5% to yield) .
How can discrepancies in reported synthetic yields of N-Boc-S-benzyl-L-cysteine derivatives be resolved through reaction condition adjustments?
Q. Data Contradiction Analysis
- Case Study : reports two methods with yields of 97% (zinc reduction) vs. 66% (direct Boc protection).
- Root Cause : Zinc reduction avoids racemization but requires strict anhydrous conditions. Direct coupling may suffer from incomplete Boc activation.
- Resolution : Optimize base (NMM vs. NaHCO₃) and reaction time (3 hours vs. 18 hours) to balance yield and purity .
- Validation : Replicate reactions with in-situ FTIR to monitor carbamate formation and adjust reagent stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
